molecular formula C25H27N7O3 B606608 Cevidoplenib CAS No. 1703788-21-9

Cevidoplenib

カタログ番号: B606608
CAS番号: 1703788-21-9
分子量: 473.53
InChIキー: YCZUBLQESBVOSH-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cevidoplenib is an orally administered, low-molecular-weight, synthetic compound that functions as a selective inhibitor of spleen tyrosine kinase (SYK). This compound is primarily being developed for the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and idiopathic thrombocytopenic purpura .

科学的研究の応用

Cevidoplenib has a wide range of scientific research applications, including:

作用機序

Cevidoplenib works by selectively inhibiting SYK (Spleen Tyrosine Kinase), which is involved in the treatment of rheumatoid arthritis and other autoimmune diseases . It inhibits both autoantibody-producing and autoantibody-sensing cells .

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It’s advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .

将来の方向性

Cevidoplenib has been granted Orphan Drug designation by the FDA for the treatment of immune thrombocytopenia (ITP) in patients who have failed to respond or relapsed after prior therapy . Oscotec Inc., the company behind this compound, is currently seeking partners for further development and global commercialization .

準備方法

Synthetic Routes and Reaction Conditions: Cevidoplenib is synthesized through a series of chemical reactions involving pyrido[4,3-d]pyrimidin-5-one derivativesThe final product is obtained through purification processes such as crystallization and chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to streamline production and reduce costs .

化学反応の分析

Types of Reactions: Cevidoplenib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized for research and development purposes .

類似化合物との比較

    Fostamatinib: Another spleen tyrosine kinase inhibitor used for the treatment of immune thrombocytopenic purpura.

    Entospletinib: A selective spleen tyrosine kinase inhibitor investigated for its potential in treating hematological malignancies.

    Rilzabrutinib: A reversible inhibitor of spleen tyrosine kinase and Bruton’s tyrosine kinase, used in the treatment of autoimmune diseases.

Uniqueness of Cevidoplenib: this compound stands out due to its high selectivity for spleen tyrosine kinase, which minimizes off-target effects and enhances its safety profile. Additionally, its oral bioavailability makes it a convenient option for patients compared to other similar compounds .

特性

IUPAC Name

cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZUBLQESBVOSH-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703788-21-9
Record name Cevidoplenib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703788219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEVIDOPLENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3H8BX897
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。